2-methyl-4-(trifluoromethoxy)benzoyl Chloride
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Overview
Description
2-Methyl-4-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a clear, colorless liquid that is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 2-methyl-4-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-4-(trifluoromethoxy)benzoic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound from its corresponding benzoic acid.
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
2-Methyl-4-(trifluoromethoxy)benzoic Acid: Formed from hydrolysis.
Scientific Research Applications
2-Methyl-4-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Used in the production of herbicides and pesticides.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzoyl Chloride: Similar in structure but lacks the methyl group at the ortho position.
2-(Trifluoromethyl)benzoyl Chloride: Similar in structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Methyl-4-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts specific reactivity and properties that are valuable in various chemical syntheses .
Properties
IUPAC Name |
2-methyl-4-(trifluoromethoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-5-4-6(15-9(11,12)13)2-3-7(5)8(10)14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBUFFOSJJREPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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